4,4'-(1,3-アダマンタンジイル)ジフェノール

概要

説明

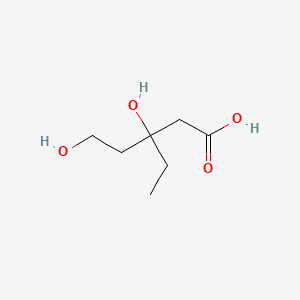

4,4'-(1,3-Adamantanediyl)diphenol, also known as 4,4'-(1,3-Adamantanediyl)diphenol, is a useful research compound. Its molecular formula is C22H24O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4'-(1,3-Adamantanediyl)diphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,3-Adamantanediyl)diphenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

超分子集合体

4,4'-(1,3-アダマンタンジイル)ジフェノール: (ADP) は、ポリマー水素結合超分子の形成に使用されます。ADPは、ビピリジン塩基と自己集合することにより、8つの新しい超分子構造の生成に寄与します。 これらの構造は、O–H⋯NまたはO–H⋯O水素結合を示し、ジグザグ鎖構造または1次元線状鎖構造を生じます .

C. elegansを用いた毒性バイオアッセイ

ADPは、線虫Caenorhabditis elegansを用いた多世代毒性バイオアッセイに使用されてきました。これは、特に生殖力や繁殖力について、複数世代にわたる亜致死毒性を評価するのに役立ちます。 この応用は、フェノール性化合物の生物学的生物への環境影響を理解するために不可欠です .

内分泌かく乱研究

この化合物は、内分泌かく乱化学物質(EDC)の研究に役立ちます。 ADPを含む研究は、それが生物の生殖をかく乱する可能性を示しており、エコトキシコロジー研究にとって重要です .

材料合成

ADPは、特定の試薬と反応させると白色の固体沈殿物を生成するなど、材料の合成に関与しています。 この応用は、新しい化合物や材料を作成するための材料科学の分野で不可欠です .

結晶構造決定

ADPを含む分子複合体の結晶構造は、単結晶X線回折によって決定されました。 この応用は、結晶学および分子および原子構造の研究の分野にとって重要です .

水素結合研究

ADPは、さまざまなビピリジン塩基と水素結合を形成する能力があり、水素結合パターンとその分子集合における意味合いを研究するための貴重な化合物となっています .

超分子化学

超分子化学におけるADPの使用は、新しい分子デバイスと材料の開発にとって重要です。 非共有相互作用を通じて複雑な構造を形成する役割は、重要な研究分野です .

環境毒性学

ADPは、環境毒性学において、フェノール性化合物が生態系に与える影響を評価するためのモデル化合物として役立ちます。 C. elegansなどの生物に対する影響は、環境における化学物質曝露のより広範な意味合いについての洞察を提供します .

特性

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1-adamantyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLWYVQYADCTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403455 | |

| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37677-93-3 | |

| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AdDP interact with estrogen receptors, and what are the downstream effects?

A1: AdDP demonstrates binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). [] Research suggests that AdDP exhibits a higher binding affinity for ERβ compared to the known ER ligand 4-hydroxytamoxifen (4OHT). [] This binding leads to conformational changes in the receptors, influencing their interaction with estrogen response elements (EREs) and potentially impacting downstream gene expression. [] Specifically, AdDP binding to ERβ results in a higher affinity for the human pS2 ERE compared to 4OHT. []

Q2: What is known about the potential toxicity of AdDP?

A2: Studies using the nematode Caenorhabditis elegans indicate that AdDP can exert sublethal toxicity, particularly affecting fecundity and reproduction. [] Exposing C. elegans to AdDP for multiple generations revealed a significant decrease in worm populations at concentrations significantly lower than the lethal concentration (LC50). [] The research suggests that AdDP may interfere with hatching processes and potentially cause developmental abnormalities in the reproductive system. []

Q3: How does the structure of AdDP compare to other adamantane derivatives and their respective estrogenic activities?

A3: AdDP, with its two phenol rings linked by an adamantane group, exhibits a greater binding affinity for both ERα and ERβ compared to 4-(1-adamantyl)phenol (AdP), which only has one phenol ring. [] In contrast, 2-(1-adamantyl)-4-methylphenol (AdMP) does not bind to ERs. [] This difference in activity highlights the importance of the diphenol structure in AdDP for effective ER binding and suggests a structure-activity relationship.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S,6S,8S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1225733.png)

![N-(1,3-benzothiazol-2-yl)-2-methoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B1225738.png)

![3-[[5-bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-N-[(5-methyl-2-furanyl)methyl]propanamide](/img/structure/B1225742.png)

![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)

![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)

![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)

![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)

![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester](/img/structure/B1225754.png)